2,5-Dimethyl-benzenepropanal
Overview
Description
3-(2,5-Dimethylphenyl)propanal is an organic compound with the molecular formula C₁₁H₁₄O. It is an aldehyde with a propanal group attached to a 2,5-dimethylphenyl ring. This compound is known for its applications in various fields, including organic synthesis and the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,5-Dimethylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired aldehyde.
Another method involves the Grignard reaction, where 2,5-dimethylbenzyl chloride reacts with magnesium to form the Grignard reagent. This reagent is then treated with propanal to produce 3-(2,5-dimethylphenyl)propanal.
Industrial Production Methods
In industrial settings, the production of 3-(2,5-dimethylphenyl)propanal often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the fragrance industry for its pleasant aroma and as a precursor in the synthesis of other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)propanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as nucleophilic addition reactions. In biological systems, aldehydes can form Schiff bases with amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)propanal
- 3-(2,3-Dimethylphenyl)propanal
- 3-(2,6-Dimethylphenyl)propanal
Uniqueness
3-(2,5-Dimethylphenyl)propanal is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and physical properties. The 2,5-dimethyl substitution pattern can affect the compound’s steric and electronic environment, leading to distinct chemical behavior compared to its isomers.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONHQQIHJWJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310637 | |
Record name | 2,5-Dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41496-44-0 | |
Record name | 2,5-Dimethylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41496-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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